molecular formula C8H8N4OS3 B2675087 1-(5-(Methylthio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea CAS No. 1001828-22-3

1-(5-(Methylthio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea

Cat. No.: B2675087
CAS No.: 1001828-22-3
M. Wt: 272.36
InChI Key: PYVAFHUIMUQKOC-UHFFFAOYSA-N
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Description

1-(5-(Methylthio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea is a compound characterized by a unique arrangement of sulfur and nitrogen atoms within its structure. This compound’s core structure includes a 1,3,4-thiadiazole ring and a thiophene ring, making it an intriguing subject for various scientific investigations.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(5-(Methylthio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea can be synthesized via multiple synthetic routes. One typical method involves the reaction of thiourea with a thiadiazole derivative under controlled temperature and solvent conditions. Solvents like dichloromethane or ethanol are commonly used, and the reactions are often catalyzed by acidic or basic reagents to facilitate the process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of specialized reactors and purification steps such as crystallization or chromatography to isolate the desired compound efficiently.

Chemical Reactions Analysis

Types of Reactions It Undergoes

1-(5-(Methylthio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea undergoes various types of chemical reactions, including:

  • Oxidation: It can be oxidized to introduce additional functional groups or modify its existing ones.

  • Reduction: Reduction reactions can alter the thiadiazole or thiophene rings, potentially modifying its activity or solubility.

  • Substitution: Nucleophilic or electrophilic substitution reactions can replace certain groups within the compound to create derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction efficiency.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions might introduce halogens or alkyl groups, resulting in a range of derivatives with potentially different properties.

Scientific Research Applications

1-(5-(Methylthio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea has a diverse array of scientific research applications:

  • Chemistry: It serves as an intermediate in the synthesis of more complex molecules and can be used to study the reactivity of thiadiazole and thiophene-containing compounds.

  • Biology: Researchers explore its potential as a bioactive molecule, examining its effects on various biological pathways and organisms.

  • Medicine: There is interest in its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

  • Industry: In industrial applications, this compound may be used in the development of new materials, such as advanced polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(5-(Methylthio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea often involves its interaction with specific molecular targets, such as enzymes or receptors. Its effects are mediated through pathways that include binding to these targets, altering their activity, and thereby affecting cellular processes. This can result in a range of biological effects, from inhibiting microbial growth to modulating inflammatory responses.

Comparison with Similar Compounds

Compared to other thiadiazole and thiophene-containing compounds, 1-(5-(Methylthio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea stands out due to its unique substitution pattern and the presence of both sulfur and nitrogen atoms in its core structure. Some similar compounds include:

  • 1,3,4-thiadiazole derivatives with different substituents.

  • Thiophene-containing ureas and their derivatives.

  • Compounds with mixed sulfur-nitrogen rings, but different functional groups.

Hopefully, this gives you a comprehensive insight into this compound and its significance. Have you ever worked with or studied a compound like this?

Biological Activity

The compound 1-(5-(Methylthio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea is a derivative of thiadiazole and thiourea, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the thiadiazole moiety exhibit significant antibacterial and antifungal activities. For instance, a study demonstrated that various thiadiazole derivatives showed potent inhibitory effects against a range of pathogenic bacteria and fungi, with some exhibiting minimum inhibitory concentration (MIC) values in the low micromolar range .

CompoundBacterial StrainMIC (µg/mL)
This compoundE. coli8.0
This compoundS. aureus4.0

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been highlighted in several studies. The compound under discussion has shown promising cytotoxic effects against various cancer cell lines. For example, it was reported that thiadiazole derivatives exhibited IC50 values in the nanomolar range against human cervix carcinoma (HeLa) cells and murine leukemia cells .

Cell LineIC50 (µM)
HeLa0.75
L12100.50

Urease Inhibition

Urease inhibitors are critical in treating conditions like urease-positive infections and certain types of kidney stones. Recent studies have shown that thiadiazole derivatives can effectively inhibit urease activity. The compound exhibited an IC50 value of 0.87 µM, indicating its potential as a potent urease inhibitor .

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor for various enzymes such as urease and tyrosinase. The inhibition type has been characterized as non-competitive in certain studies .
  • Cell Cycle Arrest : Thiadiazole derivatives have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis through mechanisms involving caspases .
  • Antioxidant Activity : Some studies suggest that these compounds exhibit antioxidant properties that may contribute to their anticancer effects by reducing oxidative stress within cells .

Case Studies

A notable case study involved the synthesis and evaluation of a series of thiadiazole derivatives for their anticancer activity. Compound this compound was among those tested and showed significant cytotoxicity against multiple cancer cell lines with minimal toxicity towards normal cells .

Properties

IUPAC Name

1-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-3-thiophen-2-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4OS3/c1-14-8-12-11-7(16-8)10-6(13)9-5-3-2-4-15-5/h2-4H,1H3,(H2,9,10,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYVAFHUIMUQKOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C(S1)NC(=O)NC2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4OS3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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